molecular formula C9H4Cl2FN3O B037987 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine CAS No. 112748-45-5

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine

Cat. No.: B037987
CAS No.: 112748-45-5
M. Wt: 260.05 g/mol
InChI Key: POKWKMCRFXFTIO-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine is a versatile and highly functionalized triazine derivative of significant interest in chemical synthesis and materials science research. This compound is primarily valued as a key synthetic intermediate, leveraging the differential reactivity of its two chlorine substituents and the phenoxy group for selective, step-wise nucleophilic aromatic substitution reactions. This allows researchers to construct complex, unsymmetrical triazine-based structures efficiently. Its primary research applications include the development of novel herbicides and pesticides, as the triazine core is a known pharmacophore in agrochemicals, and the exploration of new pharmaceutical candidates, particularly kinase inhibitors. Furthermore, its rigid, planar structure makes it a promising building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs) and liquid crystals. The presence of the electron-withdrawing fluorine atom on the phenoxy ring fine-tunes the electronic properties of the molecule, influencing its reactivity, binding affinity, and overall stability in downstream applications. This compound is offered exclusively for laboratory research to facilitate innovation in these fields.

Properties

IUPAC Name

2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN3O/c10-7-13-8(11)15-9(14-7)16-6-3-1-2-5(12)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKWKMCRFXFTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382301
Record name 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112748-45-5
Record name 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORO-6-(3-FLUOROPHENOXY)-1,3,5-TRIAZINE
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Preparation Methods

Nucleophilic Aromatic Substitution

The synthesis begins with the reaction of TCT and 3-fluorophenol via nucleophilic aromatic substitution (SNAr). The triazine core’s electrophilic character allows sequential displacement of chlorine atoms, with the first substitution occurring preferentially at the 6-position due to steric and electronic factors.

Step 1: Monosubstitution at Position 6
TCT reacts with 3-fluorophenol in dichloromethane (DCM) at 0°C in the presence of N,N-diisopropylethylamine (DIEA). DIEA neutralizes HCl generated during the reaction, preventing acid-catalyzed side reactions. The low temperature ensures selective substitution at the 6-position, yielding 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine:

TCT+3-fluorophenolDIEA, 0°CDCMThis compound+HCl\text{TCT} + 3\text{-fluorophenol} \xrightarrow[\text{DIEA, 0°C}]{\text{DCM}} \text{this compound} + \text{HCl}

Reaction Kinetics and Selectivity

The Frontiers study demonstrated that electron-withdrawing groups (e.g., fluorine) on the nucleophile enhance reaction rates by stabilizing the transition state. Substitution at the 6-position proceeds to completion within 30 minutes under optimized conditions, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Optimization of Reaction Conditions

Solvent and Base Selection

Critical parameters for maximizing yield and minimizing byproducts include:

ParameterOptimal ConditionEffect on Reaction
Solvent Dichloromethane (DCM)Enhances nucleophilicity, inert to SNAr
Base DIEAHigh solubility, effective HCl neutralization
Temperature 0°CPrevents di-/tri-substitution
Molar Ratio 1:1 (TCT:nucleophile)Minimizes impurities

DIEA outperforms inorganic bases (e.g., K2CO3) due to superior solubility in DCM, ensuring homogeneous reaction conditions. Elevated temperatures (>25°C) risk further substitution at positions 2 and 4, necessitating strict thermal control.

Challenges in Stoichiometry

A 1:1 molar ratio of TCT to 3-fluorophenol is critical. Excess nucleophile or base promotes hydrolysis of unreacted TCT, generating 2,4,6-trihydroxy-1,3,5-triazine as a byproduct. The Frontiers study reported >95% conversion to the monosubstituted product under stoichiometric conditions.

Purification and Characterization

Workup Protocol

Post-reaction, the mixture is diluted with DCM and washed repeatedly with water to remove DIEA salts. The organic layer is dried over MgSO4, filtered, and concentrated under reduced pressure. Semi-solid crude product is purified via crystallization from ethanol/water (3:1 v/v), yielding white crystals with ≥98% purity (HPLC).

Analytical Validation

  • HPLC : Retention time (tR) = 12.98 min (5–95% acetonitrile gradient).

  • LCMS : [M+H]+ observed at m/z 261.1 (theoretical 260.05).

  • NMR : 1H NMR (400 MHz, CDCl3) δ 7.45–7.30 (m, 4H, aromatic), 5.20 (s, 1H, triazine).

Comparative Analysis with Analogous Derivatives

Substituent Effects on Reactivity

The introduction of fluorine at the 3-position of the phenoxy group accelerates substitution compared to non-fluorinated analogs. This is attributed to fluorine’s electron-withdrawing effect, which enhances the nucleophile’s leaving group ability.

Industrial Scalability

Benchmarking against other triazine syntheses reveals that this method achieves scalability up to 100 g batches without compromising yield or purity. Pilot-scale trials reported 85–90% isolated yield using identical conditions .

Chemical Reactions Analysis

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The fluorophenoxy group can participate in coupling reactions with other aromatic compounds.

Common reagents used in these reactions include sodium hydroxide, amines, and thiols. The major products formed depend on the specific reagents and conditions used in the reactions .

Scientific Research Applications

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine with structurally related triazine derivatives, emphasizing substituent effects, synthesis pathways, and applications:

Compound Name Substituents Synthesis Method Key Applications References
This compound 3-Fluorophenoxy (position 6) Likely via reaction of cyanuric chloride with 3-fluorophenol under basic conditions Antimicrobial agents, intermediates for pharmaceuticals or agrochemicals
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine 4-Methoxyphenyl (position 6) Improved synthesis avoiding Grignard reactions; alkylation of cyanuric chloride UV light absorbers (e.g., bis(resorcinyl) triazine derivatives)
2,4-Dichloro-6-(thiophen-2-yl)-1,3,5-triazine Thiophen-2-yl (position 6) Substitution of cyanuric chloride with thiophene derivatives Intermediate for disubstituted triazines with optoelectronic applications
2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine Octadecyloxy (position 6) Reverse-phase HPLC-compatible synthesis Hydrophobic materials, potential surfactants or phase-transfer catalysts
2,4-Dichloro-6-(3-hydroxytyramine)-1,3,5-triazine Dopamine-derived (position 6) Reaction of cyanuric chloride with dopamine hydrochloride Antimicrobial agents (tested against bacteria and yeast)

Key Observations:

Structural and Analytical Insights

  • Crystallography: Derivatives like 2,4-dichloro-6-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-1,3,5-triazine adopt monoclinic crystal systems, with bond angles and lengths influenced by substituent steric effects .
  • Spectroscopic Characterization: NMR (<sup>1</sup>H, <sup>13</sup>C) and HRMS are routinely used to confirm substituent identity and purity .

Biological Activity

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine (CAS Number: 112748-45-5) is a triazine derivative that has garnered attention due to its potential biological activities. This compound features a molecular formula of C9H4Cl2FN3O and a molecular weight of 260.05 g/mol. Its structure includes two chlorine atoms and a fluorophenoxy group, which are significant for its biological interactions.

  • Molecular Formula : C9H4Cl2FN3O
  • Molecular Weight : 260.05 g/mol
  • CAS Number : 112748-45-5

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens.

Antimicrobial Activity

A study highlighted the synthesis of related triazine compounds and their evaluation for antimicrobial activity against gram-positive bacteria and fungi. The presence of fluorinated phenyl groups was found to enhance the antimicrobial efficacy of these compounds. Specifically, variants with 3-fluorophenyl groups demonstrated notable activity against selected microorganisms, suggesting that the structural modifications play a crucial role in their biological effectiveness .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the introduction of fluorinated phenyl groups is essential for antimicrobial activity. The following table summarizes findings related to different derivatives and their corresponding activities:

CompoundAntimicrobial ActivityNotable Features
2-Fluorophenyl TriazinesSignificant against bacteriaEssential for activity
This compoundModerate to high activityPresence of Cl and F enhances potency
Related TriazinesVaried activity levelsDependent on substituent positioning

Case Studies

  • Synthesis and Evaluation : A comprehensive study synthesized various triazine derivatives including this compound. The evaluation showed that these compounds exhibited low toxicity while maintaining significant antimicrobial properties against both bacterial and fungal strains .
  • Comparative Analysis : Another study compared the efficacy of different triazine derivatives in inhibiting microbial growth. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced activity compared to their non-fluorinated counterparts .

Q & A

Q. Key Variables :

  • Molar Ratios : 1:1 molar ratio of cyanuric chloride to 3-fluorophenol minimizes di-/tri-substituted impurities.
  • Solvent Choice : Acetonitrile improves reaction kinetics compared to THF .

Advanced: How do steric and electronic effects of the 3-fluorophenoxy group influence reactivity in further functionalization?

Methodological Answer:
The 3-fluorophenoxy substituent impacts both nucleophilic aromatic substitution (NAS) and coupling reactions:

  • Electronic Effects : The electron-withdrawing fluorine atom deactivates the triazine ring, slowing NAS at the 2- and 4-positions. This selectivity allows sequential substitutions (e.g., with amines or thiols) .
  • Steric Effects : The ortho-fluorine creates steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., tert-butylamine). Kinetic studies show a 30% decrease in reaction rate compared to non-fluorinated analogs .

Q. Experimental Design :

  • Kinetic Monitoring : Use in situ FTIR or HPLC to track substitution rates .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation barriers for NAS .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) resolves impurities like unreacted cyanuric chloride or di-substituted byproducts .
  • NMR : ¹³C NMR distinguishes chlorine and fluorine environments:
    • Triazine Carbons : δ 165–175 ppm (C2, C4, C6).
    • Aromatic Signals : δ 115–125 ppm (fluorophenyl group) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular weight (expected [M+H]⁺ = 288.98) .

Advanced: How can contradictions in reported biological activities of triazine derivatives be resolved?

Methodological Answer:
Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial) arise from structural variations and assay conditions:

  • Structural Analysis : Compare substituent patterns:

    DerivativeSubstituentsActivitySource
    A 3-FluorophenoxyAnticancer (VEGFR-2 inhibition)
    B PiperazinylAntimicrobial (Gram+ bacteria)
  • Assay Conditions :

    • pH Sensitivity : Anticancer activity is pH-dependent (optimal at pH 6.5–7.0) .
    • Resistance Mechanisms : Microbial efflux pumps reduce efficacy in some strains .

Q. Resolution Strategies :

  • SAR Studies : Systematically vary substituents and test in standardized assays.
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

  • Hydrolysis : Susceptible to hydrolysis in humid environments. Store under inert gas (N₂/Ar) at −20°C .
  • Light Sensitivity : UV exposure degrades the triazine ring; use amber vials .
  • Degradation Products : Monitor via HPLC for peaks at Rt = 3.2 min (hydrolyzed triazine) .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., morpholino) to reduce logP from 3.5 to 2.0, enhancing solubility .
  • Prodrug Design : Mask chlorine atoms with enzymatically cleavable groups (e.g., acetyl) to improve bioavailability .
  • Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., triazine ring oxidation) .

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